![molecular formula C14H13N3O3 B2829621 5-methyl-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-4-carboxamide CAS No. 1428348-90-6](/img/structure/B2829621.png)
5-methyl-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-4-carboxamide
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Overview
Description
5-methyl-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-4-carboxamide, commonly referred to as MIHC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MIHC belongs to the class of isoxazole-based compounds, which have been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties. In
Scientific Research Applications
Auxiliary-Directed Palladium-Catalyzed Activation
One study utilized derivatives related to 5-methyl-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-4-carboxamide for palladium-catalyzed C(sp(3))-H bond activation. New bidentate auxiliaries derived from isoxazole and oxazole carboxamide moieties directed Pd-catalyzed activation of γ-C(sp(3))-H bonds for C-C bond formation, leading to the synthesis of various non-natural amino acids. This demonstrates the compound's role in facilitating selective and efficient arylation and alkylation of α-aminobutanoic acid derivatives (Pasunooti et al., 2015).
Anti-Lung Cancer Activity
Another study focused on the synthesis of 3-methylene-2-oxoindoline-5-carboxamide derivatives, exhibiting potent inhibitory activity against human lung adenocarcinoma epithelial cell line A549. This highlights the potential of this compound derivatives in developing anti-lung cancer agents by targeting the RAF/MEK/ERK pathway (Ai et al., 2017).
Novel Bioactivation Pathway Identification
Research identified a novel bioactivation pathway involving an isoxazole derivative, leading to the formation of a glutathione adduct of a cyanoacrolein derivative after isoxazole ring opening. This discovery provides insights into the biotransformation of isoxazole rings in human liver microsomes, which could be significant for drug metabolism and toxicity studies (Yu et al., 2011).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological responses . The specific interactions and resulting changes would depend on the specific targets and the biochemical context within which the compound is acting.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how a compound interacts with its targets and how stable it is. For instance, some compounds may require storage in specific conditions to maintain their stability .
properties
IUPAC Name |
5-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-8-11(7-15-20-8)14(19)16-10-3-4-12-9(5-10)6-13(18)17(12)2/h3-5,7H,6H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBNLDAXVOFVNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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